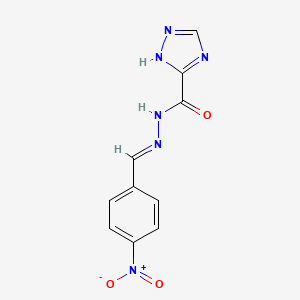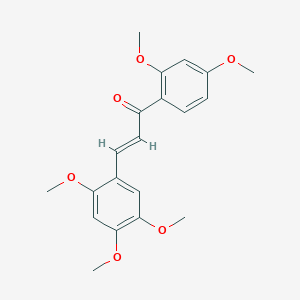
1-(2,4-dimethoxyphenyl)-3-(2,4,5-trimethoxyphenyl)-2-propen-1-one
Vue d'ensemble
Description
1-(2,4-dimethoxyphenyl)-3-(2,4,5-trimethoxyphenyl)-2-propen-1-one, also known as DPT, is a chemical compound that belongs to the class of synthetic tryptamines. It was first synthesized in 1973 by Alexander Shulgin and has since been used in scientific research for its psychoactive properties. DPT is a potent hallucinogenic compound that is structurally similar to other tryptamine compounds such as DMT and psilocybin.
Mécanisme D'action
The exact mechanism of action of 1-(2,4-dimethoxyphenyl)-3-(2,4,5-trimethoxyphenyl)-2-propen-1-one is not fully understood. However, it is believed to interact with serotonin receptors in the brain, specifically the 5-HT2A receptor. This interaction is thought to be responsible for the hallucinogenic effects of this compound.
Biochemical and Physiological Effects:
This compound is known to produce a range of biochemical and physiological effects. It is known to increase heart rate, blood pressure, and body temperature. This compound is also known to produce visual and auditory hallucinations, altered perceptions of time and space, and feelings of euphoria.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2,4-dimethoxyphenyl)-3-(2,4,5-trimethoxyphenyl)-2-propen-1-one in lab experiments is its potent hallucinogenic effects. This allows researchers to study the effects of altered states of consciousness on the brain and behavior. However, one limitation is the potential for adverse reactions and the need for careful dosing and monitoring.
Orientations Futures
There are several future directions for research on 1-(2,4-dimethoxyphenyl)-3-(2,4,5-trimethoxyphenyl)-2-propen-1-one. One area of interest is the potential therapeutic applications of this compound in the treatment of anxiety, depression, and addiction. Another area of interest is the study of the neural mechanisms underlying the psychoactive effects of this compound. Additionally, the development of new analogs of this compound with improved therapeutic potential is an area of ongoing research.
Applications De Recherche Scientifique
1-(2,4-dimethoxyphenyl)-3-(2,4,5-trimethoxyphenyl)-2-propen-1-one has been used in scientific research for its psychoactive properties. It is known to produce hallucinations and altered states of consciousness in humans. This compound has been studied for its potential therapeutic applications in the treatment of anxiety, depression, and addiction.
Propriétés
IUPAC Name |
(E)-1-(2,4-dimethoxyphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O6/c1-22-14-7-8-15(18(11-14)24-3)16(21)9-6-13-10-19(25-4)20(26-5)12-17(13)23-2/h6-12H,1-5H3/b9-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAMGHECXARIGRQ-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C=CC2=CC(=C(C=C2OC)OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC(=C(C=C2OC)OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



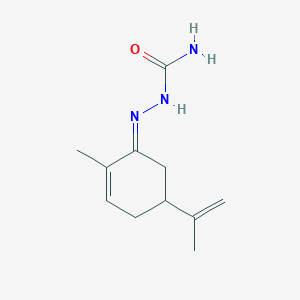
![5-cyclopentyl-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B3839578.png)
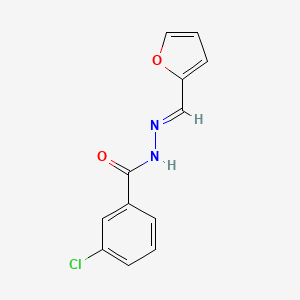
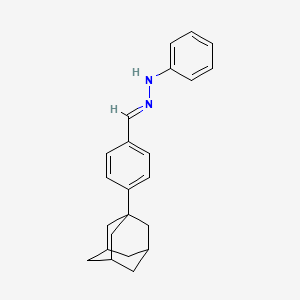
![4-bromo-N'-[(4-phenylcyclohexyl)carbonyl]benzohydrazide](/img/structure/B3839593.png)
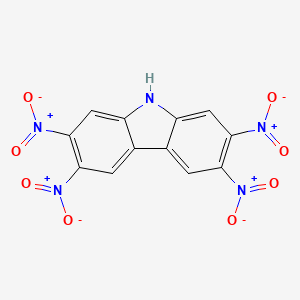
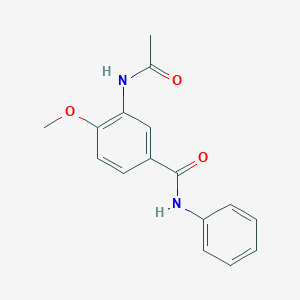
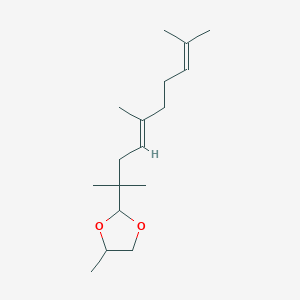

![2-[3-(2-methylphenyl)-3-oxo-1-phenylpropyl]-1H-indene-1,3(2H)-dione](/img/structure/B3839629.png)
![N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-3-butenamide](/img/structure/B3839637.png)

![5-(2-nitrophenyl)-2-furaldehyde {[2-(5-amino-1,3,4-thiadiazol-2-yl)acetyl]oxy}hydrazone](/img/structure/B3839643.png)
